Methyl 13-hydroperoxyoctadeca-2,4-dienoate
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Overview
Description
Methyl 13-hydroperoxyoctadeca-2,4-dienoate is a chemical compound with the molecular formula C19H34O4. It is a methyl ester derivative of hydroperoxyoctadecadienoic acid. This compound is known for its role in lipid peroxidation and is often studied in the context of biological and chemical processes involving fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 13-hydroperoxyoctadeca-2,4-dienoate can be synthesized through the hydroperoxidation of linoleic acid followed by esterification. The reaction typically involves the use of hydrogen peroxide as the oxidizing agent and a catalyst such as lipoxygenase to facilitate the hydroperoxidation process. The resulting hydroperoxide is then esterified using methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor where hydroperoxidation and esterification occur simultaneously. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 13-hydroperoxyoctadeca-2,4-dienoate undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form various oxidation products.
Reduction: The hydroperoxide group can be reduced to form the corresponding alcohol.
Substitution: The hydroperoxide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydroperoxide group.
Major Products Formed
Oxidation: Various peroxides and epoxides.
Reduction: Corresponding alcohols.
Substitution: Substituted hydroperoxides.
Scientific Research Applications
Methyl 13-hydroperoxyoctadeca-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a model compound to study lipid peroxidation and the mechanisms of oxidative stress.
Biology: It serves as a biomarker for oxidative damage in biological systems.
Medicine: It is studied for its potential role in inflammatory diseases and as a target for antioxidant therapies.
Industry: It is used in the formulation of antioxidants and preservatives in food and cosmetic products.
Mechanism of Action
The mechanism of action of methyl 13-hydroperoxyoctadeca-2,4-dienoate involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can initiate lipid peroxidation, leading to the formation of lipid radicals and subsequent oxidative damage. The compound targets cellular membranes and lipids, disrupting their structure and function .
Comparison with Similar Compounds
Similar Compounds
13(S)-Hydroperoxyoctadeca-9,11-dienoic acid: A similar hydroperoxide with a slightly different structure.
Methyl 13-hydroperoxy-9,11-octadecadienoate: Another methyl ester derivative with different double bond positions.
Uniqueness
Methyl 13-hydroperoxyoctadeca-2,4-dienoate is unique due to its specific double bond positions and hydroperoxide group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
137483-91-1 |
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Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 13-hydroperoxyoctadeca-2,4-dienoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h9,11,14,17-18,21H,3-8,10,12-13,15-16H2,1-2H3 |
InChI Key |
YCBBIVJIKKQADD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCCCCC=CC=CC(=O)OC)OO |
Origin of Product |
United States |
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